methyl 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate
Overview
Description
Methyl 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Utility
Preparation of Cyclic and Bicyclic β-amino Acids Derivatives : Methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate has been utilized as a precursor for the synthesis of derivatives of β-proline, nipecotic acid, as well as indolizine-6- and quinolizine-3-carboxylic acids. This demonstrates the versatility of such compounds in synthesizing complex cyclic and bicyclic structures, which are valuable in medicinal chemistry and materials science (Tishkov, Reissig, & Ioffe, 2002).
Ring Contractions to Alkyl Indolizine-3-carboxylates : The transformation of 4-oxoquinolizine-3-diazonium tetrafluoroborates into alkyl indolizine-3-carboxylates represents a novel Wolff rearrangement in fused cyclic α-diazoamide series. This process shows the potential for creating structurally diverse compounds from quinolizine derivatives, which could have applications in drug discovery and development (Rečnik, Svete, & Stanovnik, 2001).
Biological Activity
Antibacterial Agents : A study synthesized a series of substituted 6,7-dihydro-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acids, demonstrating potent antibacterial activity against gram-positive and gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. This highlights the potential of quinolizine derivatives in the development of new antibacterial drugs (Ishikawa et al., 1989).
Cytotoxic Activity : A new quinoline derivative isolated from Streptomyces sp. showed cytotoxicity against human lung adenocarcinoma cell line A549, indicating the potential for developing anticancer therapies based on structurally similar compounds (Wang et al., 2011).
Properties
IUPAC Name |
methyl 2-methoxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-16-9-7-10(14)13-6-4-3-5-8(13)11(9)12(15)17-2/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIKMBRKZMZHSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCCC2=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701130281 | |
Record name | 2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-8-methoxy-6-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701130281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638612-50-6 | |
Record name | 2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-8-methoxy-6-oxo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-8-methoxy-6-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701130281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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